ethyl 2-[(3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate
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Overview
Description
Ethyl 2-[(3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate is a complex organic compound with a molecular formula of C20H26O5. This compound belongs to the class of esters, which are widely known for their pleasant odors and are often used in perfumes and flavoring agents . The structure of this compound includes a chromen-2-one moiety, which is a derivative of coumarin, a naturally occurring substance found in many plants.
Preparation Methods
The synthesis of ethyl 2-[(3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve more efficient catalytic processes and the use of continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 2-[(3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-[(3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2-[(3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate involves its interaction with various molecular targets. The chromen-2-one moiety can interact with enzymes and receptors in biological systems, leading to its antimicrobial and anti-inflammatory effects . The exact pathways and molecular targets are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Ethyl 2-[(3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate can be compared with other esters and chromen-2-one derivatives:
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Coumarin: The parent compound of chromen-2-one, known for its fragrance and biological activity.
These comparisons highlight the unique combination of the ester and chromen-2-one moieties in this compound, which contributes to its distinct properties and applications.
Properties
Molecular Formula |
C20H26O5 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
ethyl 2-(3-butyl-4-methyl-2-oxochromen-7-yl)oxybutanoate |
InChI |
InChI=1S/C20H26O5/c1-5-8-9-16-13(4)15-11-10-14(12-18(15)25-19(16)21)24-17(6-2)20(22)23-7-3/h10-12,17H,5-9H2,1-4H3 |
InChI Key |
HATHUPRNLIEKML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=C(C=C(C=C2)OC(CC)C(=O)OCC)OC1=O)C |
Origin of Product |
United States |
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